molecular formula C7H10Br2N2O2 B14252026 2,4-Imidazolidinedione, 1,3-dibromo-5-methyl-5-propyl- CAS No. 445252-34-6

2,4-Imidazolidinedione, 1,3-dibromo-5-methyl-5-propyl-

Cat. No.: B14252026
CAS No.: 445252-34-6
M. Wt: 313.97 g/mol
InChI Key: FGQJXIPTGIQMKA-UHFFFAOYSA-N
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Description

2,4-Imidazolidinedione, 1,3-dibromo-5-methyl-5-propyl- is a brominated derivative of imidazolidinedione. This compound is characterized by the presence of two bromine atoms, a methyl group, and a propyl group attached to the imidazolidinedione ring. It is a white crystalline solid with applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Imidazolidinedione, 1,3-dibromo-5-methyl-5-propyl- typically involves the bromination of 5-methyl-5-propylimidazolidine-2,4-dione. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 1 and 3 positions of the imidazolidinedione ring.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for the efficient and controlled production of the compound, ensuring high purity and yield. The process involves the use of a continuous flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed .

Chemical Reactions Analysis

Types of Reactions

2,4-Imidazolidinedione, 1,3-dibromo-5-methyl-5-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of less brominated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazolidinedione derivatives with additional oxygen-containing functional groups, while reduction can yield less brominated imidazolidinedione compounds.

Scientific Research Applications

2,4-Imidazolidinedione, 1,3-dibromo-5-methyl-5-propyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione, 1,3-dibromo-5-methyl-5-propyl- involves the release of bromine ions, which act as strong oxidizing agents. These bromine ions can disrupt cellular processes in microorganisms, leading to their death. The compound’s effectiveness as a disinfectant is due to its ability to generate hypobromous acid, which is a potent antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromo-5,5-dimethyl-2,4-imidazolidinedione: This compound is similar in structure but has two methyl groups instead of a methyl and a propyl group.

    1,3-Dichloro-5,5-dimethyl-2,4-imidazolidinedione: This compound contains chlorine atoms instead of bromine atoms.

    5-Ethyl-5-methyl-2,4-imidazolidinedione: This compound has an ethyl group instead of a propyl group.

Uniqueness

2,4-Imidazolidinedione, 1,3-dibromo-5-methyl-5-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine atoms and the propyl group makes it particularly effective as a disinfectant and antimicrobial agent.

Properties

CAS No.

445252-34-6

Molecular Formula

C7H10Br2N2O2

Molecular Weight

313.97 g/mol

IUPAC Name

1,3-dibromo-5-methyl-5-propylimidazolidine-2,4-dione

InChI

InChI=1S/C7H10Br2N2O2/c1-3-4-7(2)5(12)10(8)6(13)11(7)9/h3-4H2,1-2H3

InChI Key

FGQJXIPTGIQMKA-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C(=O)N(C(=O)N1Br)Br)C

Origin of Product

United States

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